(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone: is an organic compound that features a complex structure combining a pyrimidine ring, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.
Incorporation of the Thiophene Ring: The thiophene ring is usually added through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Final Assembly: The final step involves the coupling of the pyrimidine, pyrrolidine, and thiophene fragments under controlled conditions, often using palladium-catalyzed reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industry, the compound’s properties are explored for applications in materials science, such as the development of new polymers or electronic materials.
Mechanism of Action
The mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(benzene-2-yl)methanone: Similar structure but with a benzene ring instead of a thiophene ring
Biological Activity
The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key features include:
- A pyrrolidine ring which is known for its role in enhancing the pharmacological properties.
- A thiophene moiety that may contribute to its biological activity.
- A dimethylpyrimidine group that can influence interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, suggesting potential applications in treating diseases where enzyme activity is dysregulated.
- Antimicrobial Properties : Preliminary studies have shown that it may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
- Cytotoxic Activity : Investigations into its cytotoxic effects on cancer cell lines have indicated promising results, positioning it as a candidate for further development in oncology.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Enzymes : The compound's structure allows it to form hydrogen bonds with active sites of target enzymes, potentially inhibiting their function.
- Receptor Binding : Computational modeling suggests that it may interact with receptors involved in metabolic and neurological pathways.
- Cell Cycle Disruption : In vitro studies have indicated that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
1. Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 200 |
These findings suggest moderate antimicrobial activity, warranting further exploration into its use as an antibiotic agent.
2. Cytotoxicity Assessment
In a cytotoxicity assessment against multiple cancer cell lines, the compound demonstrated significant effects:
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF7 | 25 |
A549 | 15 |
This data supports the hypothesis that the compound could be developed as an anticancer therapeutic.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-8-11(2)17-15(16-10)20-12-5-6-18(9-12)14(19)13-4-3-7-21-13/h3-4,7-8,12H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPGLWBGHLJGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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